molecular formula C16H11Cl2N5O B11321422 (2E)-3-(2,4-dichlorophenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]prop-2-enamide

(2E)-3-(2,4-dichlorophenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]prop-2-enamide

Cat. No.: B11321422
M. Wt: 360.2 g/mol
InChI Key: WQONAKLWLQXUKK-KRXBUXKQSA-N
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Description

(2E)-3-(2,4-DICHLOROPHENYL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROP-2-ENAMIDE is a synthetic organic compound characterized by its unique structural features. It contains a dichlorophenyl group, a tetrazole ring, and a propenamide moiety, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,4-DICHLOROPHENYL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROP-2-ENAMIDE typically involves the following steps:

    Formation of the Dichlorophenyl Intermediate: The starting material, 2,4-dichlorophenylamine, is reacted with an appropriate acylating agent to form the dichlorophenyl intermediate.

    Tetrazole Ring Formation: The intermediate is then subjected to a cyclization reaction with sodium azide and a suitable catalyst to form the tetrazole ring.

    Coupling Reaction: The final step involves coupling the tetrazole-containing intermediate with a propenamide derivative under specific reaction conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,4-DICHLOROPHENYL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

(2E)-3-(2,4-DICHLOROPHENYL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROP-2-ENAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(2,4-DICHLOROPHENYL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation or microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the tetrazole and propenamide moieties.

    Tetrazole Derivatives: Compounds containing the tetrazole ring but different substituents.

    Propenamide Derivatives: Compounds with the propenamide structure but different aromatic groups.

Uniqueness

(2E)-3-(2,4-DICHLOROPHENYL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROP-2-ENAMIDE is unique due to its combination of dichlorophenyl, tetrazole, and propenamide groups, which confer distinct chemical and biological properties not found in other similar compounds.

This detailed article provides a comprehensive overview of (2E)-3-(2,4-DICHLOROPHENYL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROP-2-ENAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H11Cl2N5O

Molecular Weight

360.2 g/mol

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-N-[4-(tetrazol-1-yl)phenyl]prop-2-enamide

InChI

InChI=1S/C16H11Cl2N5O/c17-12-3-1-11(15(18)9-12)2-8-16(24)20-13-4-6-14(7-5-13)23-10-19-21-22-23/h1-10H,(H,20,24)/b8-2+

InChI Key

WQONAKLWLQXUKK-KRXBUXKQSA-N

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)N3C=NN=N3

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl)N3C=NN=N3

Origin of Product

United States

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